molecular formula C32H45N5O3S B13404462 (2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide

(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide

Cat. No.: B13404462
M. Wt: 579.8 g/mol
InChI Key: PDWLNNIMSAADFQ-RXIOLPMVSA-N
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Description

The compound (2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple chiral centers, making it an interesting subject for research in stereochemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide involves several steps, including the formation of key intermediates and the use of protecting groups to ensure the correct stereochemistry is maintainedThe final steps involve the coupling of the amino and hydroxy groups to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine .

Scientific Research Applications

(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide: has several scientific research applications:

    Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide: is unique due to its combination of multiple chiral centers, diverse functional groups, and potential for various scientific applications. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C32H45N5O3S

Molecular Weight

579.8 g/mol

IUPAC Name

(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide

InChI

InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(34-26)22(3)4)30(39)35-27(17-24-14-10-7-11-15-24)28(38)18-25(33)16-23-12-8-6-9-13-23/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,35,39)(H,36,40)/t25-,27-,28+,29+/m1/s1

InChI Key

PDWLNNIMSAADFQ-RXIOLPMVSA-N

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC2=CC=CC=C2)[C@H](C[C@@H](CC3=CC=CC=C3)N)O

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)N)O

Origin of Product

United States

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